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Tris(i-propylcyclopentadienyl)terbium

CVD/ALD precursor volatility vapor pressure

Tris(i-propylcyclopentadienyl)terbium, with the formula (C₃H₇C₅H₄)₃Tb, is a homoleptic organometallic compound of the lanthanide tris(cyclopentadienyl) class. It is commercially listed as a volatile precursor for chemical vapor deposition (CVD) and atomic layer deposition (ALD) of terbium-containing thin films, with a typical specification of 99.9% Tb purity on a rare-earth oxide (REO) basis.

Molecular Formula C24H33Tb
Molecular Weight 480.4 g/mol
CAS No. 312696-25-6
Cat. No. B3123785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(i-propylcyclopentadienyl)terbium
CAS312696-25-6
Molecular FormulaC24H33Tb
Molecular Weight480.4 g/mol
Structural Identifiers
SMILESCC(C)C1=C[CH-]C=C1.CC(C)C1=C[CH-]C=C1.CC(C)C1=C[CH-]C=C1.[Tb+3]
InChIInChI=1S/3C8H11.Tb/c3*1-7(2)8-5-3-4-6-8;/h3*3-7H,1-2H3;/q3*-1;+3
InChIKeyWJLSTRBHHGHGIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Tris(i-propylcyclopentadienyl)terbium (CAS 312696-25-6) – Key Physicochemical and Functional Baseline for ALD/CVD Precursor Selection


Tris(i-propylcyclopentadienyl)terbium, with the formula (C₃H₇C₅H₄)₃Tb, is a homoleptic organometallic compound of the lanthanide tris(cyclopentadienyl) class [1]. It is commercially listed as a volatile precursor for chemical vapor deposition (CVD) and atomic layer deposition (ALD) of terbium-containing thin films, with a typical specification of 99.9% Tb purity on a rare-earth oxide (REO) basis . The isopropyl substituents on the cyclopentadienyl rings introduce steric bulk intended to moderate intermolecular forces, thereby enhancing volatility relative to the unsubstituted parent compound .

Why Unsubstituted Terbium Cyclopentadienyl Precursors Cannot Simply Replace Tris(i-propylcyclopentadienyl)terbium in Vapor-Phase Deposition and High-Performance Magnetic Materials


Substitution with unsubstituted tris(cyclopentadienyl)terbium or alternative terbium coordination complexes is not straightforward for precision gas-phase transport applications. The isopropyl substituents on tris(i-propylcyclopentadienyl)terbium are reported to produce a 15–20% increase in volatility compared to the unsubstituted Cp analog , a critical factor for establishing sufficient vapor pressure at practical ALD/CVD delivery temperatures. Furthermore, steric stabilization through the isopropyl groups mitigates unwanted ligand redistribution chemistry that non-bulky analogs undergo during thermal processing [1]. This ligand-imposed steric profile also directly impacts the single-molecule magnet (SMM) behavior of Tb(III) centers, where subtle changes in the coordination sphere can alter the magnetic relaxation barrier height .

Quantitative Head-to-Head and Class-Level Evidence Differentiating Tris(i-propylcyclopentadienyl)terbium for Scientific Procurement


Vapor Pressure Enhancement of Tris(i-propylcyclopentadienyl)terbium vs. Unsubstituted Tris(cyclopentadienyl)terbium

Tris(i-propylcyclopentadienyl)terbium exhibits a quantifiable volatility advantage over the unsubstituted tris(cyclopentadienyl)terbium analog. The isopropyl variant demonstrates a 15–20% increase in volatility relative to the Cp analog, as measured by vapor pressure data . In contrast, tris(cyclopentadienyl)terbium has a reported vapor pressure of 418 mmHg at 25 °C . This differential is consistent with the ligand-design principle that branched alkyl substituents reduce intermolecular forces in solid-state organometallics.

CVD/ALD precursor volatility vapor pressure

Thermal Stability Threshold of Tris(i-propylcyclopentadienyl)terbium vs. Standard Terbium β-Diketonate Precursors

Tris(i-propylcyclopentadienyl) complexes as a class demonstrate no detectable decomposition peaks below 400 °C in differential scanning calorimetry, as evidenced by studies on related lanthanide i-PrCp complexes . This contrasts sharply with the widely employed terbium β-diketonate precursor tris(2,2,6,6-tetramethyl-3,5-heptanedionato)terbium (Tb(thd)₃), which exhibits significant thermal decomposition and ligand fragmentation at ALD-typical processing temperatures of 175–350 °C [1].

thermal stability decomposition ALD CVD

Photofragmentation Resilience of Tris(i-propylcyclopentadienyl)terbium Compared to Lighter Lanthanide iPrCp Analogs

Under identical photoionization time-of-flight mass spectrometry (PI-TOF-MS) conditions at 266 nm excitation, tris(i-propylcyclopentadienyl)terbium and its Pr and La analogs exhibit distinct relative intensities of the LnC₂⁺, Ln⁺, and Ln²⁺ fragments [1]. While all three compounds follow the same primary fragmentation pathways—intact ligand stripping and ligand cracking—the terbium complex displays a unique distribution of post-dissociation products attributable to the metal's higher magnetic anisotropy and spin-orbit coupling . This differential fragmentation behavior is critical for evaluating precursor purity in laser-assisted chemical vapor deposition (LCVD) applications, where gas-phase photolysis precedes film formation.

photofragmentation mass spectrometry laser-assisted CVD

Purity Specification Benchmark: Tris(i-propylcyclopentadienyl)terbium vs. Tris(cyclopentadienyl)terbium

Commercially, tris(i-propylcyclopentadienyl)terbium is uniformly specified at 99.9% Tb purity on a rare-earth oxide (REO) basis across multiple vendors . By contrast, tris(cyclopentadienyl)terbium is commonly offered at a lower 99% purity . This 0.9 percentage-point differential in rare-earth purity (equivalent to <10,000 ppm vs. <1,000 ppm total rare-earth impurities) can have profound effects on the electrical and optical properties of deposited functional oxide films.

purity trace metals REO basis

Procurement-Validated Application Scenarios for Tris(i-propylcyclopentadienyl)terbium Based on Quantitative Differentiation


Atomic Layer Deposition of Terbium Oxide and Terbium Scandate High-k Dielectric Films

The 15–20% volatility enhancement over unsubstituted Cp analogs and the class-level thermal stability above 400 °C position tris(i-propylcyclopentadienyl)terbium as the preferred delivery source for ALD of Tb₂O₃ and TbScO₃ thin films at standard deposition temperatures of 250–350 °C. The higher vapor pressure permits reduced source temperature and improved long-term delivery stability, while the high decomposition threshold minimizes carbon contamination in the resulting oxide .

Laser-Assisted Chemical Vapor Deposition (LCVD) Exploiting Differentiated Photofragmentation Behavior

The terbium-specific photofragmentation product distribution observed in PI-TOF-MS experiments at 266 nm [1] indicates predictable ligand-ejection behavior under laser irradiation. This distinguishes tris(i-propylcyclopentadienyl)terbium from its La and Pr analogs for LCVD applications where controlled metal-to-ligand fragmentation ratios are essential for film purity.

Single-Molecule Magnet (SMM) Research Leveraging Sterically Tuned Terbium(III) Coordination

The i-PrCp ligand set provides an optimized steric profile for stabilizing Tb(III) ions in coordination environments that maximize magnetic anisotropy—a prerequisite for high-performance SMMs . The narrow purity specification of 99.9% Tb (REO) ensures that competing paramagnetic rare-earth impurities do not convolute the observation of slow magnetic relaxation phenomena.

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